p-Octanophenetidide, beta-piperidino-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

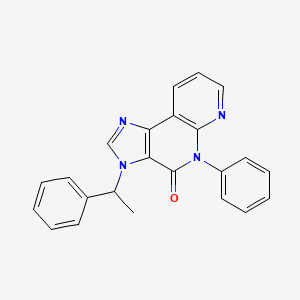

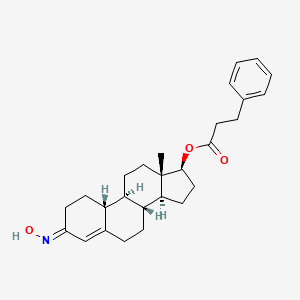

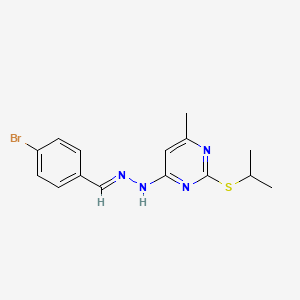

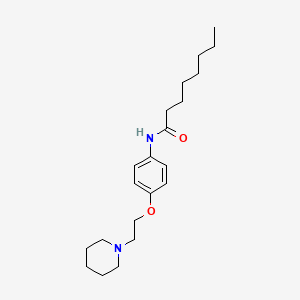

p-Octanophenetidide, beta-Piperidino-: ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die einen Piperidinring umfasst. Piperidin ist ein sechsgliedriger Heterocyclus, der ein Stickstoffatom und fünf Kohlenstoffatome im sp3-hybridisierten Zustand enthält.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von p-Octanophenetidide, beta-Piperidino-, beinhaltet typischerweise die Bildung des Piperidinrings durch Cyclisierungsreaktionen. Ein gängiges Verfahren beinhaltet die Verwendung von Phenylsilan, das die Bildung und Reduktion von Imin fördert, die Cyclisierung initiiert und das Piperidinon-Zwischenprodukt mit einem Eisenkomplex als Katalysator reduziert .

Industrielle Produktionsverfahren: Die industrielle Produktion von p-Octanophenetidide, beta-Piperidino-, beinhaltet oft die Hydrierung von Pyridin über einen Molybdändisulfidkatalysator. Dieses Verfahren ist effizient und kostengünstig, was es für die großtechnische Produktion geeignet macht .

Analyse Chemischer Reaktionen

Reaktionstypen: p-Octanophenetidide, beta-Piperidino-, unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Verbindung kann nucleophile Substitutionsreaktionen eingehen, die oft durch Basen oder Säuren erleichtert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydroxid oder Salzsäure als Katalysatoren.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird p-Octanophenetidide, beta-Piperidino-, als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur macht es wertvoll für die Entwicklung neuer Synthesewege und Reaktionen .

Biologie: In der biologischen Forschung wird diese Verbindung hinsichtlich ihrer möglichen Wechselwirkungen mit verschiedenen Biomolekülen untersucht. Sein Piperidinring ist ein häufiges Motiv in vielen biologisch aktiven Verbindungen, was ihn zu einem interessanten Thema für die Wirkstoffforschung macht .

Medizin: In der Medizin wird p-Octanophenetidide, beta-Piperidino-, auf seine möglichen therapeutischen Anwendungen untersucht. Verbindungen, die Piperidinringe enthalten, sind bekannt für ihre pharmakologischen Aktivitäten, darunter Antikrebs-, Antiviral- und antimikrobielle Eigenschaften .

Industrie: Industriell wird diese Verbindung bei der Herstellung von Pharmazeutika und anderen Feinchemikalien eingesetzt. Seine Vielseitigkeit und Reaktivität machen es zu einem wertvollen Zwischenprodukt in verschiedenen chemischen Prozessen .

Wirkmechanismus

Der Wirkmechanismus von p-Octanophenetidide, beta-Piperidino-, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Piperidinring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Diese Wechselwirkung führt häufig zu Veränderungen in zellulären Signalwegen, was zu den beobachteten Effekten der Verbindung führt .

Wirkmechanismus

The mechanism of action of p-Octanophenetidide, beta-piperidino- involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. This interaction often leads to changes in cellular pathways, resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Piperin: In schwarzem Pfeffer enthalten, bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften.

Evodiamin: Zeigt Antikrebs- und entzündungshemmende Aktivitäten.

Matrin: Bekannt für seine antiviralen und krebshemmenden Eigenschaften.

Berberin: Wird wegen seiner antimikrobiellen und antidiabetischen Wirkungen eingesetzt.

Tetrandin: Zeigt entzündungshemmende und krebshemmende Aktivitäten.

Einzigartigkeit: p-Octanophenetidide, beta-Piperidino-, ist aufgrund seiner spezifischen Struktur einzigartig, die sowohl einen Piperidinring als auch einen aromatischen Ether umfasst. Diese Kombination von funktionellen Gruppen verleiht ihm einzigartige chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Eigenschaften

CAS-Nummer |

112625-58-8 |

|---|---|

Molekularformel |

C21H34N2O2 |

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

N-[4-(2-piperidin-1-ylethoxy)phenyl]octanamide |

InChI |

InChI=1S/C21H34N2O2/c1-2-3-4-5-7-10-21(24)22-19-11-13-20(14-12-19)25-18-17-23-15-8-6-9-16-23/h11-14H,2-10,15-18H2,1H3,(H,22,24) |

InChI-Schlüssel |

JUKDCCPSPNSTNJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(=O)NC1=CC=C(C=C1)OCCN2CCCCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.